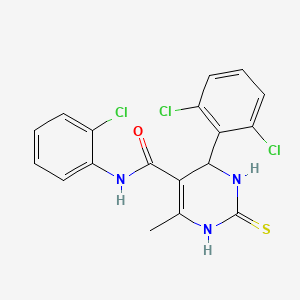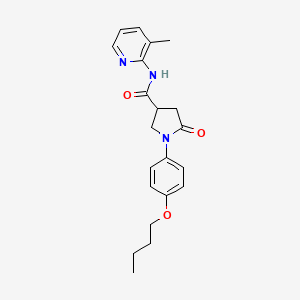![molecular formula C22H23N3O6 B3993193 N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide](/img/structure/B3993193.png)
N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide
Overview
Description
N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of both phenolic and quinoline moieties, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize efficiency and minimize costs. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide can undergo various chemical reactions, including:
Oxidation: The phenolic and quinoline moieties can be oxidized under suitable conditions.
Reduction: The nitro group in the quinoline ring can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenolic and quinoline moieties.
Reduction: Amino derivatives of the quinoline ring.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound’s phenolic and quinoline moieties allow it to interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxy-5-nitroquinoline: Known for its antimicrobial and anticancer properties.
3-Ethoxy-4-hydroxyphenyl derivatives: Studied for their biological activities.
Uniqueness
N-[(3-ethoxy-4-hydroxyphenyl)(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide is unique due to the combination of phenolic and quinoline moieties in a single molecule. This structural feature enhances its chemical reactivity and broadens its range of biological activities compared to similar compounds.
Properties
IUPAC Name |
N-[(3-ethoxy-4-hydroxyphenyl)-(8-hydroxy-5-nitroquinolin-7-yl)methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c1-3-6-19(27)24-20(13-8-9-17(26)18(11-13)31-4-2)15-12-16(25(29)30)14-7-5-10-23-21(14)22(15)28/h5,7-12,20,26,28H,3-4,6H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRJRORWILRHNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C1=CC(=C(C=C1)O)OCC)C2=CC(=C3C=CC=NC3=C2O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(diethylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B3993110.png)
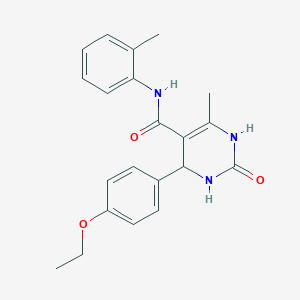
![methyl 2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoate](/img/structure/B3993121.png)
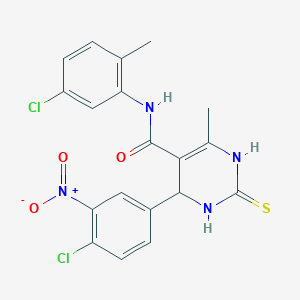
![2-[1-benzyl-2-oxo-2-(3-phenyl-1-pyrrolidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3993137.png)
![N-[3-(2H-1,3-BENZODIOXOL-5-YL)-4-PHENYLBUTYL]-N-[(2-FLUOROPHENYL)METHYL]PROPANAMIDE](/img/structure/B3993145.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}propan-1-amine](/img/structure/B3993147.png)
![N-[6-(4,5-DICYANO-2-NITROANILINO)-1,3-BENZOTHIAZOL-2-YL]-1-CYCLOHEXANECARBOXAMIDE](/img/structure/B3993152.png)
![1-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-3,3-dimethyl-2-butanone](/img/structure/B3993170.png)
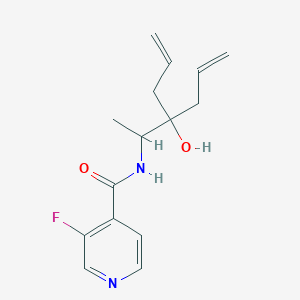
![5-[(4-methoxyphenyl)methyl]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B3993183.png)
![1-[(4-bromophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B3993201.png)
